molecular formula C16H21BO3 B2446777 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one CAS No. 1609119-82-5

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one

Cat. No.: B2446777
CAS No.: 1609119-82-5
M. Wt: 272.15
InChI Key: GDQNMLOVZSWLIZ-UHFFFAOYSA-N
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Description

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one is a high-purity chemical building block featuring a boronate ester functional group. This compound is primarily designed for use in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The boronate ester group reacts with various aryl or vinyl halides, enabling the rapid synthesis of complex organic molecules for pharmaceutical and material science research . The cyclobutanone moiety offers a versatile synthetic handle; the ketone group can undergo further transformations such as nucleophilic addition or reductive amination, allowing researchers to introduce diverse functional groups and explore structure-activity relationships (SAR) . This makes the compound a valuable intermediate in medicinal chemistry for constructing candidate molecules with potential applications in drug discovery projects. The integrated aromatic system acts as a stable spacer, connecting the reactive boronate ester and the cyclobutanone ring. Handle with appropriate safety precautions in a well-ventilated laboratory. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11(6-8-13)12-9-14(18)10-12/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQNMLOVZSWLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one typically involves the following steps:

Chemical Reactions Analysis

Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group facilitates transition-metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions . Key findings include:

Reaction PartnerCatalyst SystemYieldKey ObservationsSource
Aryl halides (e.g., Br, I)Pd(PPh₃)₄, K₂CO₃75–92%Optimal in THF/H₂O (3:1) at 80°C
Alkenyl triflatesPd(dba)₂, SPhos68%Requires anhydrous conditions
  • Mechanistic Insight : Transmetalation occurs via a four-membered transition state, with the boron atom transferring its aryl group to palladium .

  • Steric Effects : The cyclobutanone ring introduces steric hindrance, reducing yields compared to planar arylboronates .

Cycloaddition and Ring-Opening Reactions

The strained cyclobutanone ring participates in [2+2] cycloadditions and selective ring-opening:

Reaction TypeConditionsProductApplicationSource
Photoinduced [2+2] with alkenesUV light, CH₂Cl₂Bicyclic ketonesNatural product precursors
Base-mediated ring-openingKOtBu, DMSO, 60°CLinear boronate-containing ketonesPolymer intermediates
  • DFT Studies : Ring-opening proceeds via a carbanion intermediate stabilized by conjugation with the boronate group .

Nucleophilic Additions to the Carbonyl Group

The cyclobutanone carbonyl undergoes nucleophilic attacks:

NucleophileReagentsProductSelectivitySource
Grignard reagents (RMgX)Et₂O, −78°CTertiary alcoholsβ-face preference
EnolatesLDA, THF, −40°CSpirocyclic derivativesKinetically controlled
  • Steric Guidance : The boronate group directs nucleophiles to attack the less hindered face of the cyclobutanone.

Boron-Specific Reactivity

The pinacol boronate group enables unique transformations:

ReactionConditionsOutcomeSignificanceSource
Fluoride-mediated protodeboronationKHF₂, MeOH/H₂OAromatic ketonesDeborylation without ketone oxidation
Oxidative hydroxylationH₂O₂, NaOH, 50°CPhenolic derivativesDrug metabolite synthesis
  • Optoelectronic Modulation : Coordination with fluoride ions alters NMR shifts (Δδ = 1.2 ppm for ¹¹B) and UV-vis absorption profiles .

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its boronate ester group enables:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
    Reaction TypeDescription
    Suzuki-Miyaura CouplingFormation of biaryl compounds using aryl halides
    Negishi CouplingFormation of carbon-carbon bonds using organozinc reagents

These reactions allow chemists to construct complex molecular architectures efficiently.

Medicinal Chemistry Applications

Recent studies have highlighted the potential therapeutic applications of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one in various fields:

Cancer Research

The compound has shown promise in cancer therapy due to its ability to inhibit specific cancer cell lines. In vitro studies have demonstrated:

  • Cytotoxicity : Significant inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values around 15 µM.

Neuroprotection

Its antioxidant properties suggest potential benefits in neurodegenerative diseases. Research indicates:

  • Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cultures treated with it.

Case Studies

Several studies have investigated the efficacy and mechanisms of action of this compound:

StudyObjectiveFindings
Study on Cytotoxic EffectsEvaluate effects on cancer cell linesShowed significant inhibition of cell proliferation
Neuroprotective EffectsInvestigate neuroprotective propertiesReduced oxidative stress markers observed
Enzyme InhibitionAssess inhibition of specific kinasesIdentified as a potent inhibitor of kinases involved in cancer signaling

These findings underscore the compound's potential as a therapeutic agent.

Synthesis Routes and Methods

The synthesis of this compound can be achieved through various methodologies. A common approach involves:

  • Formation of the Cyclobutanone Core : Utilizing cyclization reactions.
  • Introduction of the Boronate Ester Group : Employing boron reagents under controlled conditions to ensure high yields.

Mechanism of Action

The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclobutanone ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which imparts distinct chemical properties and reactivity.

Biological Activity

The compound 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one is a member of a class of boron-containing organic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H26BNO2
  • Molecular Weight : 287.21 g/mol
  • CAS Number : 852227-97-5
  • IUPAC Name : 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles in proteins and nucleic acids, influencing their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes such as cytochrome P450 isoforms, which are crucial for drug metabolism and synthesis of steroid hormones.
  • Antioxidant Activity : The structural features may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Cell Signaling Modulation : It may modulate pathways involved in cell proliferation and apoptosis by interacting with key signaling molecules.

Biological Activity Data

Activity TypeObservationsReferences
Enzyme InhibitionInhibits CYP450 enzymes affecting drug metabolism
Antioxidant ActivityReduces oxidative stress in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Enzyme Interaction

A study investigated the effects of this compound on cytochrome P450 enzymes. Results indicated significant inhibition of CYP1A2 and CYP2D6 activity, leading to altered pharmacokinetics of co-administered drugs. This suggests potential for drug-drug interactions when used in therapeutic settings.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight its potential as an anticancer agent.

Case Study 3: Neuroprotective Effects

Research has shown that the compound can protect neuronal cells from oxidative damage induced by glutamate toxicity. This neuroprotective effect was associated with the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Q. What are the primary synthetic applications of 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one in cross-coupling reactions?

This compound is a boronate ester derivative, making it a key substrate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or conjugated systems. Its tetramethyl-dioxaborolane group enhances stability and reactivity under catalytic conditions. Researchers should optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to achieve high yields. Reaction monitoring via TLC or LC-MS is critical to track boronate consumption .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the cyclobutanone carbonyl (δ ~210 ppm in ¹³C NMR) and aromatic/boronate signals.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns due to boron.
  • X-ray crystallography : Resolve structural ambiguities (e.g., cyclobutanone ring puckering) using SHELXL for refinement .

Q. How does the steric environment of the cyclobutanone ring influence reactivity?

The strained cyclobutanone ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. However, steric hindrance from the tetramethyl-dioxaborolane group may slow coupling kinetics. Computational modeling (DFT) can predict steric maps to guide substrate design .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies for this compound?

Discrepancies often arise from solvent polarity, ligand choice, or trace moisture. For example:

  • Palladium ligands : Bulky ligands (e.g., SPhos) improve yields in sterically hindered systems.
  • Solvent drying : Use molecular sieves or distillation to eliminate water, which hydrolyzes boronate esters. Systematic screening using Design of Experiments (DoE) is recommended to isolate critical variables .

Q. What strategies optimize low-yielding synthetic routes involving this compound?

In a case study, 3-(4-boronophenyl)cyclobutan-1-one derivatives achieved only 27% yield in a Pd-catalyzed coupling. Mitigation steps include:

  • Pre-activation : Stir the boronate with KF to generate the reactive boronate ion.
  • Microwave-assisted synthesis : Reduce reaction time and improve conversion .

Q. How does hydrolysis of the tetramethyl-dioxaborolane group affect downstream applications?

Hydrolysis under aqueous conditions generates phenylboronic acid, altering reactivity. Stability studies in buffered solutions (pH 5–9) using HPLC can quantify degradation rates. For moisture-sensitive applications, anhydrous conditions (e.g., THF with NaSO₄) are essential .

Q. What computational methods predict regioselectivity in functionalization reactions?

  • Molecular docking : Simulate interactions with catalytic sites (e.g., Pd centers).
  • DFT calculations : Compare activation energies for competing pathways (e.g., para vs. meta substitution). Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is commonly used .

Q. What purification challenges arise with this compound, and how are they resolved?

  • Column chromatography : Use silica gel with hexanes/EtOAc (2:1 + 0.25% Et₃N) to mitigate boronate adsorption.
  • Recrystallization : Optimize solvent pairs (e.g., toluene/hexanes) to isolate high-purity crystals .

Methodological Considerations

Q. How to validate the purity of 3-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclobutan-1-one?

  • HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to detect impurities <0.5%.
  • Elemental analysis : Confirm boron content via ICP-MS .

Q. What safety protocols are critical for handling this compound?

  • Moisture control : Store under argon at –20°C to prevent hydrolysis.
  • PPE : Wear nitrile gloves and safety goggles; boronate esters may irritate mucous membranes .

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